(5-bromo-1H-imidazol-4-yl)methanol
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Overview
Description
(5-bromo-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position and a hydroxymethyl group at the 4-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-imidazol-4-yl)methanol typically involves the bromination of 1H-imidazole-4-ylmethanol. One common method is the reaction of 1H-imidazole-4-ylmethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted imidazole.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-bromo-1H-imidazole-4-carboxaldehyde or 5-bromo-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 1H-imidazole-4-ylmethanol.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
(5-bromo-1H-imidazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of (5-bromo-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-ylmethanol: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-methyl-1H-imidazole-4-ylmethanol: Contains a methyl group instead of a bromine atom, leading to variations in chemical behavior and applications.
Uniqueness
(5-bromo-1H-imidazol-4-yl)methanol is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
586965-42-6 |
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Molecular Formula |
C4H5BrN2O |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
(4-bromo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5BrN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7) |
InChI Key |
FWVJFKAWHLQJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CO)Br |
Origin of Product |
United States |
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